molecular formula C17H25NO3 B6640319 N-[(1-hydroxycycloheptyl)methyl]-4-methoxy-2-methylbenzamide

N-[(1-hydroxycycloheptyl)methyl]-4-methoxy-2-methylbenzamide

Cat. No. B6640319
M. Wt: 291.4 g/mol
InChI Key: IYEWEZPJHQGFES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-hydroxycycloheptyl)methyl]-4-methoxy-2-methylbenzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. This compound is also known as LY2940094, and it has been found to have significant biological activity that can be used for scientific research purposes. In

Mechanism of Action

The mechanism of action of N-[(1-hydroxycycloheptyl)methyl]-4-methoxy-2-methylbenzamide involves the inhibition of PI3K-alpha. This protein is involved in several cellular processes, including cell growth, proliferation, and survival. By inhibiting the activity of this protein, N-[(1-hydroxycycloheptyl)methyl]-4-methoxy-2-methylbenzamide can prevent the growth and survival of cancer cells.
Biochemical and Physiological Effects:
N-[(1-hydroxycycloheptyl)methyl]-4-methoxy-2-methylbenzamide has several biochemical and physiological effects. In addition to its inhibitory effect on PI3K-alpha, this compound has also been found to inhibit the activity of other proteins that are involved in cancer cell growth and survival. This compound has also been found to have anti-inflammatory properties, which can be useful in the treatment of several diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[(1-hydroxycycloheptyl)methyl]-4-methoxy-2-methylbenzamide in lab experiments is its specificity. This compound has been found to selectively inhibit the activity of PI3K-alpha, which can be useful in studying the role of this protein in cellular processes. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage and administration of this compound.

Future Directions

There are several future directions for the use of N-[(1-hydroxycycloheptyl)methyl]-4-methoxy-2-methylbenzamide in scientific research. One of the most significant directions is the development of this compound as a cancer treatment. Further studies are needed to determine the efficacy and safety of this compound in cancer patients. Additionally, this compound has the potential to be used in the treatment of other diseases, such as inflammatory disorders and autoimmune diseases. Further studies are needed to explore these potential applications.

Synthesis Methods

The synthesis of N-[(1-hydroxycycloheptyl)methyl]-4-methoxy-2-methylbenzamide involves several steps. The first step is the preparation of 4-methoxy-2-methylbenzoic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with N-(1-hydroxycycloheptyl)methylamine to form the desired product. This synthesis method has been reported in several scientific journals, and it has been found to be reliable and efficient.

Scientific Research Applications

N-[(1-hydroxycycloheptyl)methyl]-4-methoxy-2-methylbenzamide has several potential applications in scientific research. One of the most significant applications is in the field of cancer research. This compound has been found to inhibit the activity of a protein called PI3K-alpha, which is involved in the growth and survival of cancer cells. By inhibiting the activity of this protein, N-[(1-hydroxycycloheptyl)methyl]-4-methoxy-2-methylbenzamide has the potential to be used as a cancer treatment.

properties

IUPAC Name

N-[(1-hydroxycycloheptyl)methyl]-4-methoxy-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-13-11-14(21-2)7-8-15(13)16(19)18-12-17(20)9-5-3-4-6-10-17/h7-8,11,20H,3-6,9-10,12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYEWEZPJHQGFES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(=O)NCC2(CCCCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-hydroxycycloheptyl)methyl]-4-methoxy-2-methylbenzamide

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